![molecular formula C13H7F6NO B15292030 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-(trifluoromethyl)phenol and 3-fluoroaniline.
Reaction Conditions: The phenol derivative undergoes a nucleophilic aromatic substitution reaction with 3-fluoroaniline in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit or activate specific signaling pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)aniline: Similar structure but lacks the phenoxy group.
3,5-Difluoro-4-(trifluoromethyl)phenol: Similar structure but lacks the aniline group.
2,4,6-Trifluoroaniline: Contains multiple fluorine atoms but differs in the substitution pattern.
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is unique due to the combination of its phenoxy and aniline groups, along with the presence of multiple fluorine atoms
Eigenschaften
Molekularformel |
C13H7F6NO |
|---|---|
Molekulargewicht |
307.19 g/mol |
IUPAC-Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-7-2-1-3-10(20)12(7)21-11-8(15)4-6(5-9(11)16)13(17,18)19/h1-5H,20H2 |
InChI-Schlüssel |
CKXYHMZEUHIQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


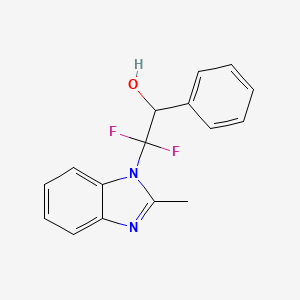
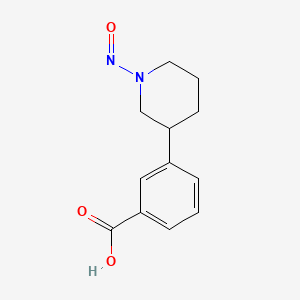
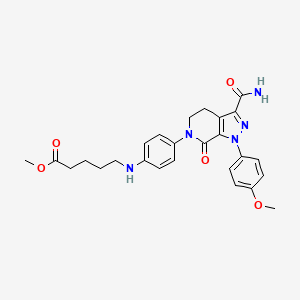

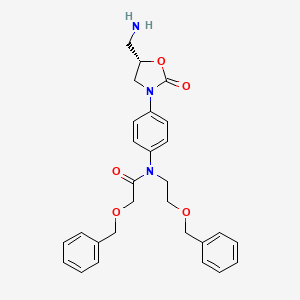
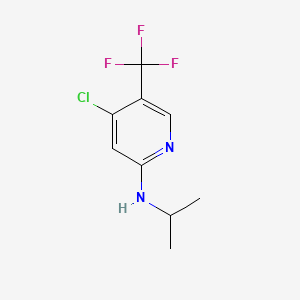





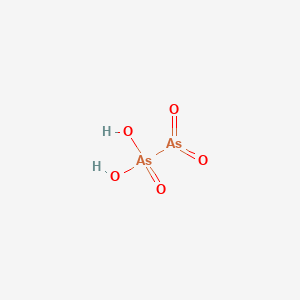

![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
